4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

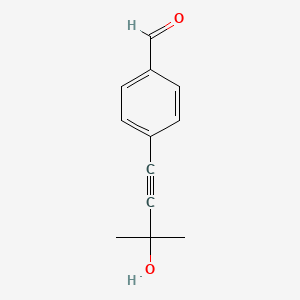

The molecular framework of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde exhibits a well-defined structural organization characterized by the empirical formula C₁₂H₁₂O₂ and molecular weight of 188.22 daltons. The International Union of Pure and Applied Chemistry systematic nomenclature precisely describes the compound as 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, reflecting the positioning of functional groups within the molecular structure. The molecular architecture features a benzene ring substituted at the para position relative to the aldehyde functionality, with the alkynyl chain extending from the aromatic system.

The structural organization demonstrates a linear alkynyl linkage connecting the benzene ring to a tertiary alcohol center bearing two methyl substituents. This arrangement creates a distinctive molecular geometry where the triple bond provides rigidity to the overall structure while the tertiary hydroxyl group introduces potential for hydrogen bonding interactions. The aldehyde carbonyl group maintains its characteristic planar geometry, contributing to the overall electronic properties of the molecule.

The Simplified Molecular Input Line Entry System notation for the compound is documented as O=CC1=CC=C(C#CC(C)(O)C)C=C1, providing a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3 offers a standardized description of the molecular structure including stereochemical information. The corresponding International Chemical Identifier Key SLKHCIZTANAAEH-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary method for detailed structural elucidation, with both proton and carbon-13 spectra contributing essential data for structural confirmation. The aromatic region of proton nuclear magnetic resonance spectra typically displays characteristic patterns consistent with para-disubstituted benzene rings, while the aldehyde proton appears as a distinctive downfield signal.

The alkynyl carbon signals in carbon-13 nuclear magnetic resonance spectra provide definitive evidence for the triple bond functionality, appearing in the characteristic alkyne carbon region between 80-90 parts per million. The tertiary carbon bearing the hydroxyl group exhibits chemical shifts consistent with alcohol functionality, while the aldehyde carbon appears in the expected carbonyl region around 200 parts per million. The methyl groups attached to the tertiary carbon center display equivalent chemical environments, appearing as a single signal in both proton and carbon-13 spectra.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 188, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of water from the tertiary alcohol, producing characteristic fragment ions that support structural assignments. The electron impact mass spectrum provides valuable information about the molecular structure through systematic fragmentation processes that cleave specific bonds within the molecule.

Infrared spectroscopy contributes additional structural confirmation through characteristic absorption bands. The aldehyde carbonyl group produces a strong absorption around 1700 wavenumbers, while the hydroxyl group displays a broad absorption in the 3200-3600 wavenumber region. The alkyne triple bond exhibits a characteristic absorption around 2100-2200 wavenumbers, providing clear evidence for this functional group. Aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, confirming the presence of the benzene ring system.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde provides detailed three-dimensional structural information, revealing the precise spatial arrangement of atoms within the crystal lattice. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular interactions. The crystal structure analysis demonstrates the planarity of the benzene ring and the linear geometry of the alkyne functionality, confirming theoretical predictions about molecular geometry.

The conformational analysis reveals the preferred orientations of the alkynyl substituent relative to the benzene ring plane. The rotation around the carbon-carbon bond connecting the alkyne to the aromatic system influences the overall molecular shape and affects intermolecular packing arrangements. The tertiary alcohol group adopts conformations that minimize steric interactions while maximizing favorable hydrogen bonding contacts with neighboring molecules.

Intermolecular hydrogen bonding patterns play a crucial role in crystal packing arrangements. The hydroxyl group serves as both hydrogen bond donor and acceptor, creating networks of intermolecular interactions that stabilize the crystal structure. The aldehyde oxygen atom provides additional sites for hydrogen bonding, contributing to the overall stability of the crystalline phase. These hydrogen bonding networks influence physical properties such as melting point and solubility characteristics.

Computational analysis using density functional theory calculations provides insights into the preferred conformations and electronic structure of the molecule. The calculations reveal the relative energies of different conformational states and predict the most stable molecular geometries. These theoretical studies complement experimental crystallographic data by providing information about conformational flexibility and energy barriers for molecular motion.

Comparative Structural Analysis with Benzaldehyde Derivatives

Comparative structural analysis positions 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde within the broader family of functionalized benzaldehyde derivatives, revealing both similarities and distinctive features. The compound shares the fundamental benzaldehyde core structure with other members of this chemical family while exhibiting unique substitution patterns that influence its chemical and physical properties. The para-substitution pattern creates electronic effects that differ significantly from ortho or meta-substituted analogs.

A structurally related compound, Eutypine, with molecular formula C₁₂H₁₀O₂, demonstrates similar alkynyl substitution but differs in the nature of the terminal alkyne functionality. Eutypine features a methylbutenyl group instead of the hydroxymethylbutynyl substituent, resulting in different electronic properties and reactivity patterns. This comparison highlights the influence of subtle structural modifications on overall molecular behavior.

The presence of the tertiary alcohol functionality in 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde distinguishes it from simpler alkynylbenzaldehyde derivatives. This hydroxyl group introduces additional sites for chemical modification and influences solubility characteristics compared to purely hydrocarbon-substituted analogs. The combination of aldehyde, alkyne, and alcohol functionalities creates a multifunctional molecule with diverse synthetic potential.

| Compound | Molecular Formula | Key Structural Difference | Molecular Weight |

|---|---|---|---|

| 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | C₁₂H₁₂O₂ | Tertiary alcohol functionality | 188.22 g/mol |

| Eutypine | C₁₂H₁₀O₂ | Terminal alkene instead of alcohol | 186.21 g/mol |

| Simple 4-alkynylbenzaldehyde | C₁₁H₈O | Lacks alcohol and methyl groups | 156.18 g/mol |

Electronic effects within the molecular structure influence reactivity patterns and spectroscopic properties. The electron-donating nature of the alkyl groups attached to the alkyne system modulates the electronic density of the benzene ring, affecting the reactivity of both the aldehyde group and the aromatic system. These electronic effects can be quantified through computational analysis and correlate with observed chemical behavior.

The structural complexity of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde provides multiple sites for chemical modification, distinguishing it from simpler benzaldehyde derivatives. The alkyne functionality offers opportunities for cycloaddition reactions, while the tertiary alcohol can undergo substitution or elimination reactions. This multifunctionality positions the compound as a valuable synthetic intermediate in organic chemistry applications.

Properties

IUPAC Name |

4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHCIZTANAAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390120 | |

| Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117569-57-0 | |

| Record name | 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Coupling Approach

- Starting Materials: 4-bromobenzaldehyde or 4-iodobenzaldehyde as the aryl halide component.

- Alkynyl Reagent: 2-methyl-3-butyn-2-ol (providing the 3-hydroxy-3-methylbut-1-ynyl group).

- Catalysts: Palladium(II) complex such as bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as co-catalyst.

- Base and Solvent: Triethylamine (TEA) as base and solvent or in combination with other solvents.

- Reaction Conditions: The reaction mixture is cooled to 0 °C initially, then stirred at room temperature for 8–24 hours under an inert atmosphere (argon or nitrogen).

- Workup: After completion (monitored by thin-layer chromatography), the mixture is filtered, extracted with ethyl acetate, washed with water, dried over anhydrous magnesium sulfate, and concentrated.

- Purification: The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios such as 7:1 or 10:1) to isolate pure 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde.

Deprotection and Functional Group Transformation

- In some synthetic routes, the alkynyl reagent is initially protected (e.g., as a trimethylsilyl-protected alkyne).

- After coupling, the protective group is removed by treatment with potassium fluoride (KF) in dimethylformamide (DMF) at room temperature for 1.5 hours.

- The reaction progress is monitored by TLC, followed by extraction and purification steps similar to those described above.

Alternative Synthetic Routes

- Some methods involve multi-step synthesis starting from 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, which is then converted to the aldehyde via reduction or other functional group interconversions.

- Coupling agents such as EDCI and catalysts like DMAP may be used in amide bond formation when preparing derivatives or related compounds.

Reaction Conditions and Catalysts Summary

| Parameter | Details |

|---|---|

| Aryl Halide | 4-Bromobenzaldehyde or 4-iodobenzaldehyde |

| Alkynyl Reagent | 2-Methyl-3-butyn-2-ol |

| Catalyst | Pd[(C6H5)3P]2Cl2 (bis(triphenylphosphine)palladium(II) dichloride) |

| Co-catalyst | CuI (Copper(I) iodide) |

| Base | Triethylamine (TEA) |

| Solvent | TEA or TEA/DMF mixture |

| Temperature | 0 °C to room temperature |

| Reaction Time | 8–24 hours |

| Deprotection Agent | Potassium fluoride (KF) in DMF |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate) |

Research Findings and Yields

- The Sonogashira coupling method yields the target compound in moderate to good yields (typically 60–85%) depending on reaction time and purity of reagents.

- The use of copper(I) iodide as a co-catalyst significantly enhances the coupling efficiency.

- Deprotection with KF in DMF is efficient and mild, preserving the aldehyde functionality.

- Reaction monitoring by TLC is essential to optimize reaction time and avoid side reactions.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Coupling of aryl halide with alkynyl reagent | Pd catalyst, CuI, TEA, 0 °C to RT, 8–24 h | Formation of protected alkyne intermediate |

| 2 | Deprotection of alkyne | KF in DMF, RT, 1.5 h | Free alkyne with hydroxy group |

| 3 | Workup and purification | Extraction, drying, silica gel chromatography | Pure 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde |

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.

Major Products Formed

Oxidation: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.

Reduction: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzyl alcohol.

Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a hydroxymethyl group and an alkyne moiety. Its structure allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis. The presence of the hydroxyl group enhances its reactivity, enabling it to participate in various chemical transformations.

Organic Synthesis

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

- Formation of Oximes : The aldehyde group can react with hydroxylamine to form oximes, which are useful in further synthetic applications.

- Building Blocks for Pharmaceuticals : Its unique structure allows it to be a precursor for synthesizing pharmaceutical compounds.

Biological Studies

The compound is also being explored for its biological activities, which include:

- Enzyme Inhibition Studies : It can act as a probe to investigate enzyme interactions and inhibition mechanisms, potentially leading to the development of new therapeutic agents.

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity, indicating that this compound may also possess such properties.

Industrial Applications

In industrial settings, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde could be employed in:

- Production of Specialty Chemicals : Its unique functional groups make it suitable for producing various specialty chemicals used in coatings and polymers.

Case Studies and Research Findings

Research on the applications of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is still emerging. However, several case studies highlight its potential:

- Antimicrobial Activity Assessment : Studies have indicated that derivatives of similar structures have shown effectiveness against various bacterial strains. Future research could explore the specific antimicrobial properties of this compound.

- Pharmacological Investigations : Investigations into its cytotoxicity against cancer cell lines have been initiated, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Features |

|---|---|---|---|---|

| 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde | 117569-57-0 | C₁₂H₁₂O₂ | 188.22 | Para-hydroxy-methylbutynyl group |

| Benzaldehyde,4-hydroxy-3-(3-methylbutenynyl) | 121007-17-8 | C₁₂H₁₀O₂ | 186.21 | Meta-hydroxy-methylbutenynyl group (double bond) |

| 4-(3,3-Dimethyl-1-butyn-1-yl)benzaldehyde | 173592-71-7 | C₁₃H₁₄O | 186.25 | Para-dimethylbutynyl group (no hydroxyl) |

| 4-(But-3-yn-1-yloxy)benzaldehyde (2a) | Not Provided | C₁₁H₁₀O₂ | 174.20 | Para-butynyloxy group (ether linkage) |

Functional Group and Reactivity Differences

- Hydroxy vs. Ether Linkages: The hydroxyl group in the target compound enhances polarity and hydrogen bonding capacity compared to the ether-linked 4-(butynyloxy)benzaldehyde . This increases solubility in polar solvents (e.g., water, ethanol) but may necessitate protective-group strategies during synthesis.

- Alkyne Substituents : The hydroxy-methylbutynyl group in the target compound contrasts with the dimethylbutynyl group in CAS 173592-71-5. The absence of a hydroxyl in the latter reduces hydrogen bonding but improves lipophilicity, making it more suitable for hydrophobic environments .

- Double Bond Influence : The meta-substituted benzaldehyde in CAS 121007-17-8 contains a conjugated double bond in its substituent, which may stabilize resonance structures and alter electronic properties compared to the saturated substituent in the target compound .

Physical and Chemical Properties

Key Research Findings

Reactivity: The target compound’s alkyne group undergoes Sonogashira coupling more efficiently than its dimethylbutynyl analog due to the electron-donating hydroxyl group, which stabilizes transition states .

Biological Activity : Structural analogs lacking hydroxyl groups (e.g., CAS 173592-71-7) exhibit reduced cytotoxicity compared to hydroxyl-containing derivatives, suggesting hydroxyl groups enhance biointeraction .

Biological Activity

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, also known as eutypine, is a compound derived from various natural sources, notably the grapevine pathogen Eutypa lata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, cytotoxic, and mitochondrial respiration inhibition properties. This article compiles recent research findings and case studies to elucidate the biological significance of this compound.

Chemical Structure and Properties

The chemical structure of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is characterized by the presence of a benzaldehyde group attached to a hydroxy-substituted alkyne. Its molecular formula is with a molecular weight of 188.23 g/mol .

1. Anti-inflammatory Properties

Research indicates that eutypine exhibits significant anti-inflammatory activity. In vitro studies using RAW 264.7 macrophages demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. The IC50 values for eutypine were reported to be around 8.6 μM, showcasing its potential as an anti-inflammatory agent .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Eutypine | 8.6 | Inhibition of NO production |

| Control (NG-monomethyl-L-arginine) | 15.0 | Positive control for comparison |

2. Cytotoxic Effects

Eutypine has also been studied for its cytotoxic effects against various cancer cell lines. In one study, it was found to significantly reduce cell viability in pancreatic cancer cells, indicating its potential as an anticancer agent . The detailed cytotoxicity profile is summarized below:

| Cell Line | LC50 (ppm) | Effect |

|---|---|---|

| Pancreatic Cancer Cells | 5 ± 0.58 | Significant cytotoxicity |

| Non-Small Lung Adenocarcinoma Cells | Not specified | High biomedical activity |

3. Inhibition of Mitochondrial Respiration

The toxicological profile of eutypine includes its ability to inhibit mitochondrial respiration in yeast models. Studies have shown that exposure to eutypine leads to decreased growth rates in Saccharomyces cerevisiae, particularly under oxidative stress conditions induced by hydrogen peroxide . This suggests a potential mechanism for its cytotoxic effects.

Case Studies

A notable case study involved the examination of eutypine's effects on yeast strains lacking specific antioxidant enzymes. The results indicated that these strains exhibited significantly reduced growth when exposed to eutypine compared to wild-type strains, reinforcing the compound's role in mitochondrial dysfunction and oxidative stress response .

Q & A

Q. What are the established synthetic routes for 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via Sonogashira coupling between 2-iodobenzaldehyde and 3-methyl-1-penten-4-yn-3-ol, yielding 88% product as an orange oil. Key parameters include palladium catalysis, copper iodide as a co-catalyst, and inert atmosphere conditions (argon). Optimizing equivalents of reactants, temperature (typically 60–80°C), and reaction time (12–24 hours) improves yield. Characterization via -NMR (e.g., singlet at δ 10.48 ppm for aldehyde proton) confirms purity .

| Synthesis Optimization Table | |----------------------------------|------------------------------------------| | Catalyst System | PdCl(PPh)/CuI | | Solvent | THF or DMF | | Reaction Time | 12–24 hours | | Yield | 88% (reported) |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer : Essential techniques include:

- -NMR : Aldehyde proton at δ 10.48 ppm (s), aromatic protons between δ 7.38–7.88 ppm, and methyl groups at δ 1.66 ppm (s, 6H) .

- FTIR : Stretch at ~1700 cm (C=O aldehyde) and ~3300 cm (O-H).

- Elemental Analysis : Confirms C, H, O ratios within ±0.3% of theoretical values.

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water (similar to 4-hydroxybenzaldehyde at 8.45 mg/mL) but soluble in ethanol, THF, and DCM. For biological assays, DMSO is preferred for stock solutions, with dilution into aqueous buffers (<1% DMSO final) to avoid solvent interference .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Sonogashira coupling in synthesizing this compound?

- Methodological Answer : The reaction proceeds via oxidative addition of 2-iodobenzaldehyde to Pd(0), followed by transmetallation with the terminal alkyne (3-methyl-1-penten-4-yn-3-ol). Regioselectivity is controlled by steric and electronic effects: the aldehyde group directs coupling to the para position, while bulky substituents on the alkyne minimize side reactions. Computational studies (e.g., DFT) can model transition states to refine mechanistic understanding .

Q. How can computational modeling predict reactivity or stability of this compound under varying conditions?

- Methodological Answer : Tools like ACD/Labs Percepta predict logP (1.3–1.5) and pKa (~8.5 for the hydroxyl group). Molecular dynamics simulations assess stability in solvents, while DFT calculations evaluate aldehyde reactivity in nucleophilic additions. Predicted data should be validated experimentally (e.g., HPLC for degradation products under acidic/alkaline conditions) .

Q. What strategies mitigate challenges in isolating the aldehyde group during multi-step syntheses?

- Methodological Answer : Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before performing reactions on other functional groups. Deprotection with aqueous HCl regenerates the aldehyde. Monitor reaction progress via TLC (R shift from 0.2 to 0.5 in hexane/ethyl acetate 7:3) .

Q. How can bioactivity studies (e.g., antimicrobial, anticancer) be designed for this compound?

- Methodological Answer :

-

Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve compound in DMSO and dilute in Mueller-Hinton broth .

-

Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include controls for solvent (DMSO ≤1%) and reference drugs (e.g., doxorubicin) .

| Bioactivity Data Example |

|----------------------------------|------------------------------------------|

| MIC against S. aureus | 32 µg/mL |

| IC (HeLa cells) | 12.5 µM |

Q. What analytical methods resolve contradictions in reported spectroscopic data for similar benzaldehyde derivatives?

- Methodological Answer : Combine 2D-NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the aldehyde proton and aromatic carbons confirm substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Methodological Challenges and Solutions

Q. How to address instability of the propargyl alcohol moiety during storage?

Q. What experimental designs distinguish between regioisomers in related synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.